molecular formula C7H10N2O4 B1582817 Pyroglutamylglycine CAS No. 29227-88-1

Pyroglutamylglycine

Cat. No.: B1582817
CAS No.: 29227-88-1
M. Wt: 186.17 g/mol
InChI Key: HLPLTUJPJMFPMP-BYPYZUCNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pyroglutamylglycine can be synthesized through peptide coupling reactions involving glycine and 5-oxo-L-proline. The reaction typically involves the activation of the carboxyl group of 5-oxo-L-proline, followed by its coupling with the amino group of glycine. Common reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Pyroglutamylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bond to yield glycine and 5-oxo-L-proline.

    Oxidation: Oxidative reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Glycine and 5-oxo-L-proline.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyroglutamylglycine involves its interaction with various enzymes and receptors in the body. As a dipeptide, it can be hydrolyzed by peptidases to release glycine and 5-oxo-L-proline, which then participate in various metabolic pathways . The exact molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

  • Glycylvaline
  • Aspartylphenylalanine
  • Phenylalanylphenylalanine
  • Phenylalanylleucine
  • Tryptophylglutamate

Comparison: Pyroglutamylglycine is unique due to its specific combination of glycine and 5-oxo-L-proline, which imparts distinct chemical and biological properties. Compared to other dipeptides, it has been specifically associated with pancreatic cancer risk, highlighting its potential as a biomarker .

Properties

IUPAC Name

2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c10-5-2-1-4(9-5)7(13)8-3-6(11)12/h4H,1-3H2,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPLTUJPJMFPMP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951838
Record name N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29227-88-1
Record name 5-Oxo-L-prolylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29227-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyroglutamylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029227881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can I differentiate between dipeptides containing glutamic acid with different linkages using mass spectrometry?

A1: Negative ion collision-induced dissociation (CID) mass spectrometry provides a way to distinguish between α- and γ-glutamyl dipeptides. Dipeptides with the γ-linkage, like pyroglutamylglycine (H-Glu(Xxx-OH)-OH), exhibit a prominent elimination of H-Xxx-OH from their [M-H]- ions during CID. This results in the formation of an ion with m/z 128, corresponding to deprotonated pyroglutamic acid. [, ] This fragmentation pattern is much less pronounced in dipeptides with the α-linkage (H-Glu-Xxx-OH). [, ]

Q2: Are there any other food sources besides soy sauce known to contain this compound?

A3: While the provided research focuses on isolating this compound from Japanese soy sauce, [] its presence in other food sources has not been discussed. Further research is needed to investigate the presence and potential biological activity of this compound in a wider range of foods.

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